molecular formula C12H14O6S B2763957 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid CAS No. 796067-51-1

2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid

Cat. No.: B2763957
CAS No.: 796067-51-1
M. Wt: 286.3
InChI Key: JJGUVGSWKGMKHA-UHFFFAOYSA-N
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Description

2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is a sulfonyl-containing acetic acid derivative featuring a substituted phenyl ring with acetyl and methoxy groups. Its structure combines a methanesulfonyl group linked to a phenyl moiety and an acetic acid backbone, making it a candidate for diverse applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6S/c1-8(13)9-3-4-11(18-2)10(5-9)6-19(16,17)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUVGSWKGMKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Sulfonylation: Introduction of the methanesulfonyl group.

    Acetic Acid Addition: Attachment of the acetic acid moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential therapeutic applications.

    Medicine: Investigating its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Key Substituents IC50 (μM) Key Properties Reference
7k (Phenolic derivative) C2-vinylphenolic 0.789 High ALR2 inhibition
7i (Methanesulfonyl derivative) C2-methanesulfonyl N/A Reduced ALR2 inhibition vs. 7a
2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid Methoxyethanesulfonyl N/A Enhanced solubility
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Cyclohexyl, methylsulfanyl N/A High melting point, π-π interactions

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Effect on Activity Mechanism
Electron-donating (methoxy) 7k ↑ Inhibition (IC50 = 0.789 μM) Enhanced binding affinity
Electron-withdrawing (sulfonyl) 7i ↓ Inhibition (p < 0.05) Reduced electronic density
Hydrophobic (acetyl, cyclohexyl) Target compound Potential ↑ membrane permeability Increased lipophilicity

Biological Activity

2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound can be characterized by its molecular formula C12H13O5SC_{12}H_{13}O_5S and a molecular weight of approximately 273.3 g/mol. The structure includes a methanesulfonyl group attached to an acetic acid moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound has been shown to exhibit dual inhibition of COX-1 and COX-2, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Inhibition Profile

EnzymeInhibition TypeReference
COX-1Dual Inhibitor
COX-2Dual Inhibitor
LipoxygenasePotential Inhibitor

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects, comparable to established NSAIDs. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines and mediators such as prostaglandins and leukotrienes.

Anticancer Properties

In various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound showed notable cytotoxicity. The compound induced apoptosis in cancer cells, which was confirmed through caspase activation assays. The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents, indicating a promising therapeutic potential .

Case Studies

  • Cytotoxicity in Lung Cancer :
    A study evaluated the cytotoxic effects of the compound on A549 cells, revealing an IC50 value of approximately 8 µM, which indicates potent activity against lung adenocarcinoma .
  • Breast Cancer Apoptosis :
    In MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes associated with apoptosis at concentrations as low as 5 µM. The study highlighted increased caspase-3 activity, confirming the compound's ability to trigger programmed cell death .
  • Inflammation Models :
    Animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups treated with saline or conventional NSAIDs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via a multi-step process. First, the (5-acetyl-2-methoxyphenyl)methane intermediate is prepared by alkylation of 5-acetyl-2-methoxyphenol. Methanesulfonyl chloride is then reacted with this intermediate to form the sulfonyl derivative. Finally, nucleophilic substitution with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) yields the target compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–60°C), and stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial design) can systematically identify optimal parameters .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments, acetyl/methoxy groups, and sulfonyl-acetic acid connectivity.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of acetyl and carboxylic acid) and ~1350–1150 cm1^{-1} (S=O stretches).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C12_{12}H14_{14}O6_6S).
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or side products, requiring purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For example:

  • The sulfonyl group’s electron-withdrawing nature activates the adjacent methylene for nucleophilic attack.
  • The acetyl and methoxy groups influence aromatic ring reactivity (meta/para-directing effects).
    Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates and transition states, guiding experimental design. Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is critical .

Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes?

  • Methodological Answer :

  • Statistical Analysis : Use multivariate regression to correlate computational descriptors (e.g., HOMO/LUMO energies) with experimental yields.
  • Sensitivity Testing : Vary computational parameters (solvent models, basis sets) to assess robustness.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18^{18}O in acetic acid) to track reaction pathways via mass spectrometry.
    For example, discrepancies in sulfonation efficiency may arise from solvent polarity effects not fully captured in gas-phase calculations .

Q. How does the compound interact with biological targets (e.g., enzymes), and what experimental assays validate these interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2), prioritizing residues like Ser530 or Tyr385 for mutagenesis studies.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) in real-time.
  • Enzymatic Assays : Measure inhibition of prostaglandin E2_2 production in vitro (IC50_{50} determination).
    Conflicting results between docking scores and IC50_{50} values may reflect conformational flexibility; molecular dynamics simulations (100 ns trajectories) can assess binding stability .

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